molecular formula C9H10O4 B1346919 4-Ethoxysalicylic acid CAS No. 10435-55-9

4-Ethoxysalicylic acid

Cat. No. B1346919
CAS RN: 10435-55-9
M. Wt: 182.17 g/mol
InChI Key: DVZPQHRWOUXUPU-UHFFFAOYSA-N
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Description

4-Ethoxysalicylic acid is a derivative of salicylic acid, where an ethoxy group is substituted at the 4-position of the benzene ring. While the provided papers do not directly discuss 4-ethoxysalicylic acid, they do provide insights into the synthesis and properties of structurally related compounds. For instance, the synthesis of 3-ethoxy-4-ethoxycarbonylphenylacetic acid involves the esterification and etherification of 4-methylsalicylic acid, which is structurally similar to 4-ethoxysalicylic acid .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with specific reagents and catalysts. For example, the synthesis of 2,4,6-trisubstituted pyridines is catalyzed by 4,6-dihydroxysalicylic acid under oxidative conditions, indicating the potential for salicylic acid derivatives to participate in complex organic reactions . Similarly, the synthesis of 3-ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid suggests that modifications at the 4-position of the salicylic acid ring are feasible through esterification and etherification processes .

Molecular Structure Analysis

The molecular structure of 4-ethoxysalicylic acid would consist of a benzene ring with a hydroxyl group and an ethoxy group at the 4-position. The presence of these functional groups would influence the compound's reactivity and interaction with other molecules. The papers provided discuss compounds with similar substitutions, which can undergo further chemical transformations, such as decarboxylation in the case of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid .

Chemical Reactions Analysis

Salicylic acid derivatives are known to participate in various chemical reactions. The oxidative condensation reaction catalyzed by 4,6-dihydroxysalicylic acid demonstrates the potential for these compounds to act as catalysts or intermediates in the synthesis of more complex molecules, such as pyridines . The reactivity of the ethoxy group in related compounds suggests that 4-ethoxysalicylic acid could also be involved in similar reactions, potentially leading to the formation of heterocyclic compounds or ligands for metal-free synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-ethoxysalicylic acid would be influenced by its functional groups. The ethoxy group would contribute to the compound's solubility in organic solvents, while the hydroxyl group could form hydrogen bonds, affecting its boiling point and melting point. The papers do not directly address the properties of 4-ethoxysalicylic acid, but the synthesis and reactions of related compounds provide a basis for inferring its behavior and reactivity .

Scientific Research Applications

Antioxidant Properties and Biological Activities

Ferulic Acid, structurally related to 4-Ethoxysalicylic acid, exhibits beneficial effects against disorders related to oxidative stress, including cancer, diabetes, and neurodegenerative diseases. This review highlights the antioxidant properties of Ferulic Acid, establishing relationships with several biological activities already described for this natural product (Silva & Batista, 2017).

Biodegradation and Environmental Impact

Nonylphenol Ethoxylate (NPe), a nonionic surfactant, undergoes degradation to generate endocrine disruptors like 4-Nonylphenol (4-NP). A study assessed the removal and degradation of 4-NP in a scale-up Anaerobic Fluidized Bed Reactor, indicating that 4-NP did not affect reactor stability and organic matter removal remained stable. This research provides insights into the biodegradation process and environmental impact of compounds structurally similar to 4-Ethoxysalicylic acid (Dornelles et al., 2020).

Biochemical Synthesis

A study on the biosynthesis of 4-Hydroxymandelic acid (4-HMA), a compound related to 4-Ethoxysalicylic acid, was conducted using Escherichia coli. This research demonstrates the potential of microbial cell factories for producing high-value aromatic chemicals from renewable resources, which can be applicable to compounds like 4-Ethoxysalicylic acid (Fei-Fei et al., 2016).

Chemical Synthesis and Applications

The synthesis of hydroxybenzoic and hydroxynaphthoic acids, chemically related to 4-Ethoxysalicylic acid, was investigated using alkali metal salts of ethylcarbonic acid as a carboxylating reagent. This research offers insights into efficient and environmentally friendly methods for synthesizing similar compounds (Suerbaev et al., 2015).

Cardiotropic Action and Safety Evaluation

A preclinical study on 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid, structurally similar to 4-Ethoxysalicylic acid, explored its cardiotropic effects and safety profile. The drug exhibited a pronounced cardiotropic effect with a positive safety profile, leading to phase I clinical trials. This indicates the potential therapeutic uses of structurally related compounds like 4-Ethoxysalicylic acid in cardiology (Ivkin & Karpov, 2022).

Versatility in Bioproducts Synthesis

4-Hydroxybenzoic acid (4-HBA), similar to 4-Ethoxysalicylic acid, is an intermediate for several value-added bioproducts with applications in food, cosmetics, pharmacy, and more. This review summarizes various biosynthetic techniques for producing 4-HBA and 4-HBA-based products, highlighting the potential of 4-Ethoxysalicylic acid in similar applications (Wang et al., 2018).

Material Science and Nanocomposites

A new chitosan complex with 4-(ethoxycarbonyl) phenyl-1-amino-oxobutanoic acid, related to 4-Ethoxysalicylic acid, was prepared as a matrix for silver nanoparticles to create a nanocomposite film. This research highlights the potential of 4-Ethoxysalicylic acid in the development of novel materials with antibacterial properties for biomedical applications (Srivastava et al., 2011).

properties

IUPAC Name

4-ethoxy-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZPQHRWOUXUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146400
Record name 4-Ethoxysalicylic acid
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxysalicylic acid

CAS RN

10435-55-9
Record name 4-Ethoxy-2-hydroxybenzoic acid
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Record name 4-Ethoxysalicylic acid
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Record name 10435-55-9
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Record name 4-Ethoxysalicylic acid
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Record name 4-ethoxysalicylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RJW Byrde, DF Downing, D Woodcock - Biochemical Journal, 1959 - ncbi.nlm.nih.gov
… the properties expected of 4-ethoxysalicylic acid. The residue … by admixture with authentic 4-ethoxysalicylic acid, mp 152-153. … and 1275, was identical with that of 4-ethoxysalicylic acid. …
Number of citations: 11 www.ncbi.nlm.nih.gov
TA Spencer, MD Newton… - The Journal of Organic …, 1964 - ACS Publications
… Comparison with 4-ethoxysalicylic acid, mp 151-153, prepared by the reaction of resorcylic acid with diethyl sulfate,121 showed the two samples to have identical infrared spectra and …
Number of citations: 25 pubs.acs.org
LD Freedman, GO Doak - Journal of organometallic chemistry, 1984 - Elsevier
… With 4-ethoxysalicylic acid the 0-Sb distance was as short as that found in other compounds containing an Sb-0 bond, so that the antimony in this compound was pentacoordinate. …
Number of citations: 4 www.sciencedirect.com
LD Freedman, GO Doak - Journal of organometallic chemistry, 1986 - Elsevier
… The last compound above was derived from 4-ethoxysalicylic acid. The Mb'ssbauer spectra of these four compounds were in agreement with a structure involving a tetramethylstibonium …
Number of citations: 5 www.sciencedirect.com
H Shieh - 1963 - escholarship.mcgill.ca
Moulds belongine to the Fusarium genus were isolat. ed that are able to utilize coumarin as the sole carbon source in a medium containing inorganic nitrogen a: r.. d vsrious salts. …
Number of citations: 2 escholarship.mcgill.ca
D Woodcock - Annual Review of Phytopathology, 1964 - annualreviews.org
… This latter possibility is rendered very improbable by the isolation of 4-ethoxysalicylic acid from 2ethoxynaphthalene. Hydroxylation following ring fission is a feature of the scheme put …
Number of citations: 14 www.annualreviews.org
D WOODCOCK - Phenolics in Plants in Health …, 1960 - Symposium Publications Division …
Number of citations: 0
D WOODCOCK, RJW BYRDE - … Report of the …, 1958 - Printed at the Chronicle and herald …
Number of citations: 0

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